molecular formula C12H6F6O2 B11840265 1,4-Bis(trifluoromethoxy)naphthalene

1,4-Bis(trifluoromethoxy)naphthalene

Cat. No.: B11840265
M. Wt: 296.16 g/mol
InChI Key: XIJVHFQXSLXHTL-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2 It is characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with trifluoromethoxy-containing reagents under specific conditions. For example, the reaction of naphthalene with trifluoromethoxybenzene in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the trifluoromethoxy groups or the naphthalene ring.

    Substitution: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,4-Bis(trifluoromethoxy)naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethoxy)naphthalene involves its interaction with molecular targets through its trifluoromethoxy groups. These interactions can affect various pathways, including enzyme activity and receptor binding. The exact mechanism depends on the specific application and the biological or chemical system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(trifluoromethoxy)naphthalene is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

1,4-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-6-10(20-12(16,17)18)8-4-2-1-3-7(8)9/h1-6H

InChI Key

XIJVHFQXSLXHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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